Lipophilicity Shift for Membrane Permeability
6,8-Dichloro-chroman-4-ylamine (free base) exhibits a calculated LogP of 3.48, which is markedly higher than the LogP of 2.17 for the unsubstituted chroman-4-amine . This 1.31-unit increase in lipophilicity, driven by the addition of two chlorine atoms, is a critical determinant for passive membrane diffusion and may enhance the compound's ability to cross biological barriers such as the blood-brain barrier [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.48 (free base) |
| Comparator Or Baseline | Chroman-4-amine: 2.17 |
| Quantified Difference | +1.31 log units |
| Conditions | Calculated partition coefficient (octanol-water) |
Why This Matters
A higher LogP is a key parameter for CNS drug discovery, indicating a potentially improved ability to penetrate lipid membranes compared to the unsubstituted scaffold.
- [1] Molbase. (n.d.). Chroman-4-amine. Chemical Properties. View Source
